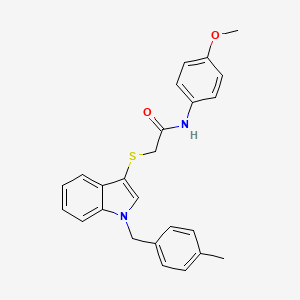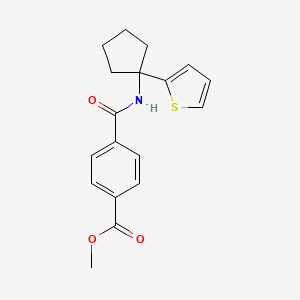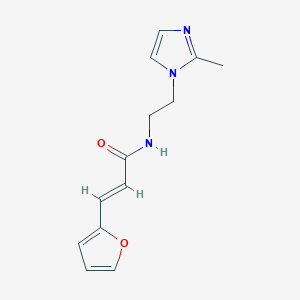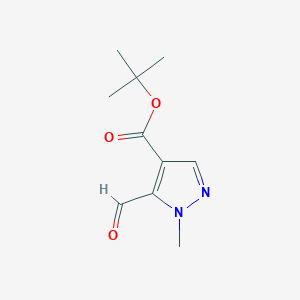
Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 and JAK1 proteins. This compound has shown potential in the treatment of autoimmune diseases such as psoriasis and lupus. In
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate has been investigated for its potential antitumor properties. A study by Wang et al explored its synthesis, crystal structure, and vibrational properties. The compound demonstrated promising activity against tumor cells, making it a candidate for further research in cancer therapy.
Antibacterial Activity
In silico docking simulations of related piperazine derivatives (chromone-based compounds) revealed interactions with oxidoreductase enzymes . While specific data on Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate is scarce, its structural features suggest potential antibacterial effects. Further studies are warranted to validate this hypothesis.
Nonlinear Optical Properties
Organic compounds with interesting optical properties are valuable for electro-optic devices. A Mannich base derived from 2-naphthol and Butyl 4-(5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamido)benzoate was successfully crystallized . Investigating its nonlinear optical behavior could lead to applications in photonics and telecommunications.
Eigenschaften
IUPAC Name |
butyl 4-[[5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-3-4-15-29-21(26)16-5-7-17(8-6-16)22-20(25)18-9-10-19(30-18)31(27,28)24-13-11-23(2)12-14-24/h5-10H,3-4,11-15H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUOBNVSDGJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)
![2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2387872.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2387873.png)